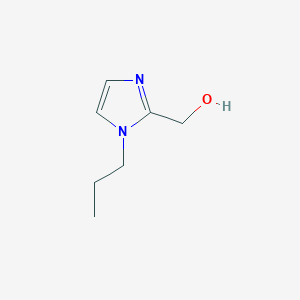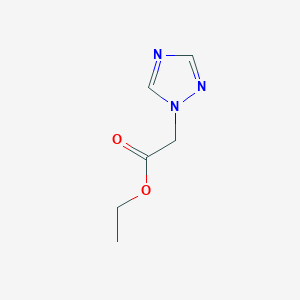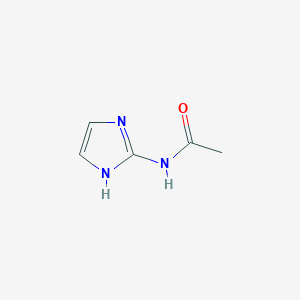
1,2-Dimethylbenzimidazole
概要
説明
1,2-Dimethylbenzimidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with two methyl groups attached to the nitrogen atoms at positions 1 and 2. This compound is a derivative of benzimidazole and is known for its stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethylbenzimidazole can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction typically occurs under acidic conditions and involves heating to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic redox cycling. This method utilizes catalytic amounts of cerium (IV) and cerium (III) in the presence of hydrogen peroxide to oxidize the Schiff intermediate derived from aromatic diamines and aldehydes .
化学反応の分析
Types of Reactions: 1,2-Dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid, bromine, sulfuric acid, and acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
科学的研究の応用
1,2-Dimethylbenzimidazole has a wide range of scientific research applications:
作用機序
1,2-Dimethylbenzimidazole exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes and receptors due to its structural similarity to purines.
Pathways Involved: The compound can inhibit enzymes involved in DNA synthesis and repair, leading to its potential use in anticancer therapies.
類似化合物との比較
5,6-Dimethylbenzimidazole: Another derivative of benzimidazole with similar biological activity.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position, leading to different biological activities.
Uniqueness: 1,2-Dimethylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and ability to interact with biological macromolecules make it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
1,2-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIBTFOXWGAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310238 | |
| Record name | 1,2-Dimethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-08-6 | |
| Record name | 2876-08-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



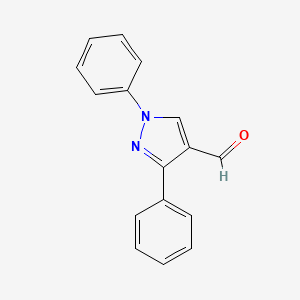

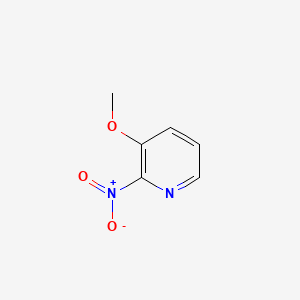
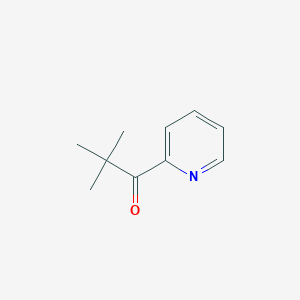


![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)
